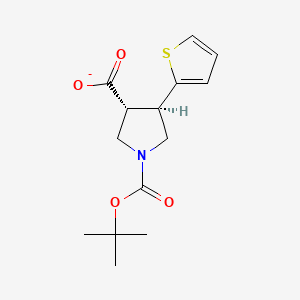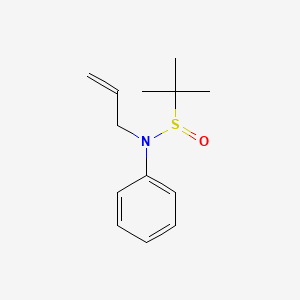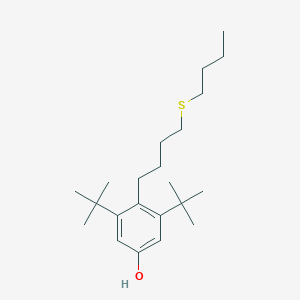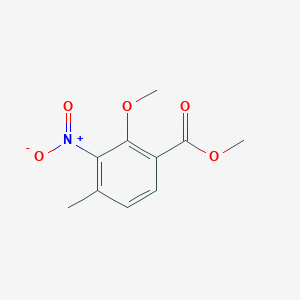
trans-4-(1-Piperidinyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(1-Piperidinyl)-3-pyrrolidinol: is a chemical compound that features a piperidine ring and a pyrrolidinol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol typically involves the reaction of piperidine with pyrrolidinol under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction proceeds through the difunctionalization of a double bond, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: trans-4-(1-Piperidinyl)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Piperidinyl)-3-pyrrolidinol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception. It may have applications in the treatment of various diseases, although specific studies are still ongoing .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine: This compound shares a similar piperidine ring but differs in the presence of a furanamine moiety.
trans-4-phenyl-4-Piperidinocyclohexanol: Another related compound with a piperidine ring and a cyclohexanol group.
Uniqueness: trans-4-(1-Piperidinyl)-3-pyrrolidinol is unique due to its combination of a piperidine ring and a pyrrolidinol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI Key |
PUIOHVLJIQDJCL-UONRGADFSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2CNCC2O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)





![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
![(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid](/img/structure/B12340891.png)

![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)

